3-(2-Bromo-3-fluorophenoxy)propan-1-amine
Description
Properties
IUPAC Name |
3-(2-bromo-3-fluorophenoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO/c10-9-7(11)3-1-4-8(9)13-6-2-5-12/h1,3-4H,2,5-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEURJBNMNRTDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)OCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following structural formula:
- IUPAC Name : 3-(2-bromo-3-fluorophenoxy)propan-1-amine
- Molecular Formula : C9H11BrFNO
- CAS Number : 1512256-99-3
The presence of bromine and fluorine atoms in its structure enhances its reactivity, making it suitable for various synthetic applications.
Synthetic Intermediate in Organic Chemistry
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:
- Substitution Reactions : The bromine atom can participate in nucleophilic substitution reactions, facilitating the introduction of other functional groups.
- Coupling Reactions : It can be used in coupling reactions to form biaryl compounds, which are significant in pharmaceuticals.
Case Study: Synthesis of Antidepressants
Research indicates that derivatives of this compound can be utilized in synthesizing antidepressants. For example, modifications to the amine group can lead to compounds with enhanced serotonin reuptake inhibition properties, similar to established antidepressants like SSRIs (Selective Serotonin Reuptake Inhibitors) .
Pharmaceutical Applications
The compound has shown promise in drug development, particularly as a scaffold for designing new therapeutic agents. Its pharmacological potential includes:
- Anticancer Activity : Some derivatives have been tested for their ability to inhibit cancer cell proliferation. The incorporation of the bromo and fluoro groups is believed to enhance biological activity by improving binding affinity to target proteins.
Case Study: Inhibitors of Protease-Activated Receptor-2
A study highlighted the use of compounds related to this compound as inhibitors of protease-activated receptor-2 (PAR2). These inhibitors could play a role in treating inflammatory diseases and certain cancers .
Material Science Applications
Beyond medicinal chemistry, this compound can also find applications in material science, particularly in the development of:
- Polymeric Materials : The fluorinated structure can impart unique properties such as increased thermal stability and chemical resistance.
Case Study: Development of Fluorinated Polymers
Research has demonstrated that incorporating fluorinated compounds into polymer matrices can enhance their mechanical properties and reduce flammability. This application is particularly relevant for materials used in aerospace and automotive industries .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: Depending on the target, it can influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Table 1: Key Molecular Properties of 3-(2-Bromo-3-fluorophenoxy)propan-1-amine and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents and Positions | Key Features |
|---|---|---|---|---|
| This compound* | C₉H₁₀BrFNO (estimated) | ~246–250 | 2-Bromo, 3-fluoro on phenoxy ring | Phenoxy linkage, primary amine |
| 2-(3-Bromo-2-fluorophenyl)propan-1-amine | C₉H₁₁BrFN | 232.1 | 3-Bromo, 2-fluoro on phenyl ring | Direct phenyl-amine linkage |
| 3-(5-Bromo-3-fluoro-2-methoxyphenyl)propan-1-amine | C₁₀H₁₃BrFNO | 262.12 | 5-Bromo, 3-fluoro, 2-methoxy on phenyl | Methoxy group enhances polarity |
| 3-(4-Fluorophenoxy)propan-1-amine hydrochloride | C₉H₁₃ClFNO | 217.66 | 4-Fluoro on phenoxy ring, HCl salt | Ionic form improves solubility |
| (2R)-1-[3-Bromo-5-(trifluoromethyl)phenyl]propan-2-amine | C₁₀H₁₁BrF₃N | 282.10 | 3-Bromo, 5-CF₃ on phenyl ring, chiral center | Trifluoromethyl group (electron-withdrawing) |
*Estimated based on structural analogs .
Key Research Findings
- Halogen Effects : Bromo and fluoro substituents in ortho/meta positions enhance binding to hydrophobic pockets in enzymes, as observed in kinase inhibitors .
- Chirality : The (2R)-configured amine in highlights the role of stereochemistry in biological activity, a factor that may apply to the target compound .
- Stability: Methoxy groups (e.g., in ) improve stability under acidic conditions compared to non-substituted analogs .
Biological Activity
3-(2-Bromo-3-fluorophenoxy)propan-1-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
This compound features a unique structure that includes a bromine and fluorine atom on a phenyl ring, which may influence its biological activity. The presence of these halogens can enhance the compound's reactivity and interaction with biological targets.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that structurally related compounds demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often fall within the low micromolar range, suggesting strong antibacterial potential .
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound can exhibit antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). Compounds in this category have shown IC50 values ranging from 10 to 33 nM, indicating potent activity. The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in treated cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Tubulin Interaction : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics necessary for mitosis .
- Reactive Species Formation : The presence of halogens may facilitate the generation of reactive oxygen species (ROS), contributing to cytotoxicity in cancer cells.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of a series of compounds related to this compound against clinical isolates of MRSA. Results indicated that these compounds not only inhibited bacterial growth but also demonstrated a capacity to disperse established biofilms, which is crucial for treating chronic infections .
Case Study 2: Anticancer Properties
In another investigation, derivatives were tested on MCF-7 cells. The results revealed that treatment with these compounds led to a significant reduction in cell viability, with flow cytometry confirming G2/M phase arrest. This study highlighted the potential of these compounds as leads for developing new anticancer agents .
Table 1: Antibacterial Activity Comparison
| Compound | Target Bacteria | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| This compound | E. coli | 40 | 29 |
| Related Compound A | S. aureus | 50 | 24 |
| Related Compound B | Pseudomonas aeruginosa | 30 | 30 |
Table 2: Anticancer Activity in MCF-7 Cells
| Compound | IC50 (nM) | Cell Cycle Phase Arrested |
|---|---|---|
| This compound | 20 | G2/M |
| Compound X | 15 | G0/G1 |
| Compound Y | 25 | S |
Preparation Methods
Etherification via Nucleophilic Aromatic Substitution
The ether linkage is typically formed via nucleophilic substitution between 2-bromo-3-fluorophenol and a halogenated propanamine derivative. A representative protocol involves:
Starting Materials:
-
2-Bromo-3-fluorophenol
-
3-Chloropropan-1-amine
Reaction Conditions:
-
Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Solvent: Dimethylformamide (DMF) or acetonitrile
Mechanism:
The phenoxide ion, generated by deprotonation of 2-bromo-3-fluorophenol, attacks the electrophilic carbon of 3-chloropropan-1-amine, displacing chloride and forming the ether bond. Side reactions, such as over-alkylation, are mitigated by controlling stoichiometry (1:1 molar ratio).
Yield: 65–78% after purification via silica gel chromatography.
Gabriel Synthesis for Primary Amine Formation
The Gabriel method is employed to avoid polyalkylation and ensure high-purity primary amine production.
Steps:
-
Phthalimide Protection: React 3-chloropropan-1-amine with phthalimide under alkaline conditions to form N-(3-chloropropyl)phthalimide.
-
Etherification: Substitute the chloride with 2-bromo-3-fluorophenol as described in Section 1.1.
-
Deprotection: Hydrazinolysis or acid hydrolysis removes the phthalimide group, yielding this compound.
Advantages:
Advanced Methodologies and Optimization
Continuous Flow Synthesis
Industrial-scale production often employs continuous flow reactors to enhance heat transfer and reaction control.
Setup:
-
Reactor Type: Tubular microreactor
-
Residence Time: 15–20 minutes
-
Conditions: 100°C, 10 bar pressure
Benefits:
Bromination-Regioselectivity Control
Direct bromination of 3-fluorophenol precursors requires precise conditions to avoid isomerization.
Protocol from Patent US20100311789A1:
-
Dissolve 3-fluorophenol in dichloromethane at 0°C.
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Add bromine (1 eq.) dropwise.
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Stir at 20°C for 18 hours.
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Quench with Na₂S₂O₃, extract, and purify via chromatography.
Regioselectivity Challenges:
-
Bromination at the ortho position is favored due to the electron-withdrawing fluorine’s directive effect.
-
Isomer separation (e.g., 2-bromo-3-fluorophenol vs. 4-bromo-3-fluorophenol) necessitates careful chromatography.
Analytical Characterization
Post-synthesis validation employs:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–78 | 90–95 | Moderate | High |
| Gabriel Synthesis | 70–85 | 95–99 | Low | Moderate |
| Continuous Flow | 85–90 | 98–99 | High | High |
Trade-offs:
-
Gabriel synthesis offers superior purity but is less scalable.
-
Continuous flow balances yield and scalability but requires specialized equipment.
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-Bromo-3-fluorophenoxy)propan-1-amine, and how can reaction conditions be systematically optimized?
- Methodological Answer :
- Nucleophilic Substitution : React 2-bromo-3-fluorophenol with 3-bromopropylamine hydrobromide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF. Monitor reaction progress via TLC or LC-MS .
- Optimization Variables : Adjust temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and base strength (K₂CO₃ vs. Cs₂CO₃) to improve yield. Use DOE (Design of Experiments) to identify interactions between variables .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Compare chemical shifts with DFT-predicted spectra (e.g., δ ~3.5 ppm for CH₂NH₂, δ ~6.8–7.4 ppm for aromatic protons) .
- LC-MS : Confirm molecular ion ([M+H]⁺ expected at m/z 278.0) and assess purity (>95%) .
- Elemental Analysis : Validate C, H, N, Br, and F percentages against theoretical values .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
- Storage : Keep in amber glass vials under inert gas (Ar/N₂) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO/LUMO energies. Predict susceptibility to Suzuki-Miyaura coupling (Br substituent) or Buchwald-Hartwig amination (NH₂ group) .
- Transition State Analysis : Map energy barriers for bromine displacement using Pd catalysts (e.g., Pd(PPh₃)₄) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹⁹F NMR)?
- Methodological Answer :
- Dynamic Effects : Assess rotational barriers around the phenoxy-propyl bond via variable-temperature NMR (VT-NMR) .
- Impurity Profiling : Use 2D NMR (COSY, HSQC) to distinguish diastereomers or byproducts from incomplete substitution .
Q. How can derivatization enhance the detection sensitivity of this compound in trace-level analyses?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
